Solvolysis Rate of 1-Chloro-1-methylcyclopentane vs. Cyclohexyl and Cyclobutyl Analogs in 80% Aqueous Ethanol
The rate of solvolysis for 1-chloro-1-methylcyclopentane in 80% aqueous ethanol at 25°C is 1.32 hr⁻¹. This is 125 times faster than the corresponding six-membered ring analog (1-chloro-1-methylcyclohexane, k1 25°C = 0.0106 hr⁻¹) and approximately 590 times faster than the four-membered ring analog (1-chloro-1-methylcyclobutane, k1 25°C = 0.00224 hr⁻¹) [1]. The dramatic variation underscores the critical role of ring size in dictating reactivity, with the cyclopentyl system exhibiting an optimal balance between ground-state strain and transition-state stabilization.
| Evidence Dimension | First-order solvolysis rate constant (k1) in 80% aqueous ethanol |
|---|---|
| Target Compound Data | 1.32 hr⁻¹ at 25°C |
| Comparator Or Baseline | 1-Chloro-1-methylcyclohexane: 0.0106 hr⁻¹; 1-Chloro-1-methylcyclobutane: 0.00224 hr⁻¹ |
| Quantified Difference | 125× faster than cyclohexyl analog; 589× faster than cyclobutyl analog |
| Conditions | 80% aqueous ethanol, 25°C |
Why This Matters
For applications requiring a specific reactivity profile, selecting the correct ring size is paramount; the cyclopentyl derivative offers a mid-range reactivity that is significantly higher than cyclohexyl but avoids the extreme instability of smaller rings.
- [1] Brown, H. C.; Borkowski, M. The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes. J. Am. Chem. Soc. 1952, 74, 1894-1902. DOI: 10.1021/ja01128a007. View Source
